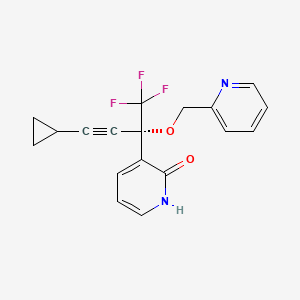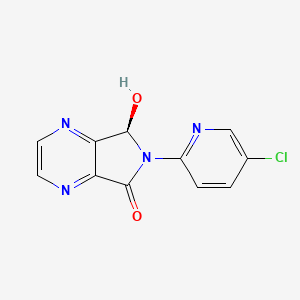
Hydroxynefazodone, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxynefazodone, (S)- is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone . It shares similar biological activity and elimination half-life (1.5 to 4 hours) with nefazodone . This compound is known for its role in contributing significantly to the pharmacological effects of nefazodone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydroxynefazodone involves multiple steps, starting from the precursor nefazodone. The primary synthetic route includes the hydroxylation of nefazodone, which can be achieved through various chemical reactions involving specific reagents and conditions .
Industrial Production Methods: Industrial production of hydroxynefazodone typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxynefazodone undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxynefazodone can lead to the formation of various oxidized metabolites .
Wissenschaftliche Forschungsanwendungen
Hydroxynefazodone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of phenylpiperazine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Wirkmechanismus
Hydroxynefazodone exerts its effects primarily through its interaction with serotonin and norepinephrine receptors. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits the reuptake of serotonin, increasing the amount of serotonin available to interact with 5-HT receptors . This mechanism is similar to that of nefazodone, contributing to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Nefazodone: The parent compound from which hydroxynefazodone is derived.
Trazodone: Another phenylpiperazine antidepressant with a similar mechanism of action.
M-chlorophenylpiperazine: A metabolite of nefazodone with similar biological activity.
Uniqueness: Hydroxynefazodone is unique due to its specific hydroxylation, which enhances its interaction with serotonin and norepinephrine receptors. This modification contributes to its distinct pharmacological profile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
301530-74-5 |
|---|---|
Molekularformel |
C25H32ClN5O3 |
Molekulargewicht |
486.0 g/mol |
IUPAC-Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1S)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m0/s1 |
InChI-Schlüssel |
VKGQYGXMUUBRBD-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Kanonische SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)


